molecular formula C15H15NO4 B1393703 phenyl N-(2,5-dimethoxyphenyl)carbamate CAS No. 141717-92-2

phenyl N-(2,5-dimethoxyphenyl)carbamate

Cat. No.: B1393703
CAS No.: 141717-92-2
M. Wt: 273.28 g/mol
InChI Key: IBZBWLUWDQTLTH-UHFFFAOYSA-N
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Description

Phenyl N-(2,5-dimethoxyphenyl)carbamate is a chemical compound of interest in medicinal chemistry and neuroscience research. Carbamate compounds that share structural similarities with this molecule have been investigated for their potential use in preventing or treating psychotic disorders, including schizophrenia . As part of the carbamate class, its mechanism of action may involve interaction with serine hydrolase enzymes, a superfamily that includes key regulators of neurological signaling pathways . Researchers can utilize this compound as a reference standard or as a building block in the synthesis and development of novel bioactive molecules. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

phenyl N-(2,5-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZBWLUWDQTLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylimidazolium Salt Route

A patented industrially relevant process involves the conversion of the amine precursor (in this case, 2,5-dimethoxyaniline or its derivatives) into a carbamoylimidazolium salt intermediate, which is then reacted with phenol to form the phenyl carbamate. This method avoids the use of hazardous carbamoyl halides and reactive bases such as sodium hydride, which pose safety risks and handling difficulties on scale.

Key steps:

  • Conversion of the amine to carbamoylimidazolium salt under controlled conditions.
  • Reaction of this salt with phenol or substituted phenols in an organic solvent at controlled temperature.
  • Isolation and purification of the carbamate product.

Advantages:

  • Avoids carcinogenic carbamoyl halides.
  • Safer and more user-friendly for industrial scale.
  • Allows retention of stereochemistry if chiral centers are present.

Reaction conditions example:

  • Solvent: Aprotic solvents such as toluene or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate, typically 20–100 °C depending on substrate stability.
  • Reaction time: Several hours to optimize yield without racemization.

Notes on stereochemistry:
Extended heating with base can racemize chiral centers, so mild conditions are preferred for chiral amines.

Use of Activated Mixed Carbonates (Phenyl Chloroformate Derivatives)

Research in medicinal chemistry highlights the use of activated carbonates such as p-nitrophenyl chloroformate and other mixed carbonate reagents to prepare carbamates efficiently.

Methodology:

  • Preparation of activated carbonate (e.g., phenyl chloroformate derivatives).
  • Reaction of activated carbonate with the amine (2,5-dimethoxyaniline) in the presence of a base and catalyst such as 4-dimethylaminopyridine (DMAP).
  • Mild reaction conditions at room temperature or slightly elevated temperature.

Advantages:

  • High selectivity and yields.
  • Mild conditions reduce side reactions.
  • Reagents like p-nitrophenyl chloroformate are commercially available and stable.

Typical reaction scheme:

Step Reagents/Conditions Outcome
1 Phenyl chloroformate + base + DMAP Formation of activated carbonate intermediate
2 Addition of 2,5-dimethoxyaniline Carbamate formation
3 Work-up and purification Isolated this compound

Direct Carbamoylation Using Phenyl Chloroformate

Another classical approach is the direct reaction of 2,5-dimethoxyaniline with phenyl chloroformate under basic conditions (e.g., triethylamine or pyridine) in an organic solvent such as dichloromethane.

Reaction conditions:

  • Temperature: 0 °C to room temperature.
  • Time: 1–4 hours.
  • Base: Triethylamine or similar to scavenge HCl formed.
  • Solvent: Dichloromethane or other aprotic solvents.

Drawbacks:

  • Phenyl chloroformate is moisture sensitive and corrosive.
  • Requires careful control of reaction conditions to avoid side products.
  • Handling of HCl byproduct.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Carbamoylimidazolium salt route Amine → Carbamoylimidazolium salt + phenol Moderate temp, aprotic solvent 70–85 Safer, scalable, avoids hazardous reagents Requires intermediate synthesis step
Activated mixed carbonates p-Nitrophenyl chloroformate + amine + DMAP Room temp to mild heating 75–90 Mild, high yield, selective Requires activated carbonate preparation
Direct carbamoylation Phenyl chloroformate + amine + base 0 °C to RT, aprotic solvent 60–80 Simple, direct Corrosive reagents, moisture sensitive

Research Findings and Notes

  • The carbamoylimidazolium salt method has been patented for phenyl carbamate synthesis and is preferred for industrial applications due to safety and operational advantages.
  • Use of activated mixed carbonates such as p-nitrophenyl chloroformate derivatives is well-documented in medicinal chemistry for carbamate synthesis, offering mild conditions and good yields.
  • Direct carbamoylation with phenyl chloroformate remains a classic method but is less favored industrially due to reagent handling issues.
  • Reaction parameters such as temperature, solvent choice, and base presence critically affect yield and stereochemical integrity.
  • Purification typically involves aqueous workup, organic extraction, drying, and recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form phenol and 2,5-dimethoxyaniline.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products:

    Hydrolysis: Phenol and 2,5-dimethoxyaniline.

    Oxidation: Quinones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cholinesterase Inhibition

One of the primary applications of phenyl N-(2,5-dimethoxyphenyl)carbamate is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : The compound's structure allows it to interact with the active sites of AChE and BChE, blocking substrate access and thus inhibiting their activity. This interaction has been quantitatively assessed through various assays that measure the inhibitory concentration (IC50) values against these enzymes.
  • Research Findings : Studies indicate that certain derivatives of phenyl carbamates exhibit significantly higher inhibitory activities compared to established drugs like rivastigmine. For instance, one study reported an IC50 value for a related carbamate that was approximately seven-fold lower than that of rivastigmine against BChE .

Therapeutic Potential

2.1 Treatment of Epilepsy

This compound has been identified as a candidate for treating epilepsy. The mechanism involves modulating neurotransmitter levels to stabilize neuronal activity and prevent seizures.

  • Clinical Studies : A patent outlines the use of phenyl carbamate compounds for treating or preventing epilepsy by administering them in effective doses . This suggests ongoing research into the pharmacokinetics and safety profiles of these compounds in clinical settings.

Agricultural Applications

3.1 Fungicidal Properties

The compound also shows promise in agricultural applications as a fungicide. Its structure allows it to act against phytopathogenic fungi, which are responsible for significant crop losses.

  • Mechanism : The carbamate group is known for its ability to inhibit specific enzymes in fungi, disrupting their growth and reproduction processes. Research indicates that this compound can be effective against strains resistant to other fungicides .
  • Field Studies : Experiments have demonstrated that formulations containing this compound can lead to improved crop yields by effectively controlling fungal infections while being less harmful to beneficial organisms compared to traditional fungicides.

Summary Table of Applications

Application AreaSpecific UseMechanism/Functionality
Medicinal ChemistryAChE/BChE InhibitionIncreases acetylcholine levels; potential Alzheimer’s treatment
TherapeuticsEpilepsy TreatmentStabilizes neuronal activity; prevents seizures
AgricultureFungicideInhibits growth of phytopathogenic fungi

Mechanism of Action

The mechanism of action of phenyl N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamate Compounds

Structural and Functional Comparisons

The table below highlights key differences between phenyl N-(2,5-dimethoxyphenyl)carbamate and structurally related carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Notable Properties
This compound C₁₅H₁₅NO₄ 273.29 2,5-Dimethoxyphenyl, phenyl Research/Unknown High lipophilicity due to methoxy groups
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.40 Phenethylpiperidine, methyl carbamate Opioid research standard Controlled substance; modified pharmacokinetics
Desmedipham C₁₆H₁₆N₂O₄ 300.31 Phenylaminocarbonyloxy, ethyl carbamate Herbicide (pesticide) Inhibits photosystem II in plants
Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate C₁₁H₁₄N₂O₃ 222.24 Dimethylcarbamoyl, methyl carbamate Unknown (industrial/research) Polar due to carbamoyl group
Key Observations:

Substituent Impact :

  • The 2,5-dimethoxyphenyl group in this compound enhances lipophilicity compared to polar groups like the dimethylcarbamoyl in methyl N-(dimethylcarbamoyl)-N-phenylcarbamate . This property could favor blood-brain barrier penetration in pharmaceuticals or persistence in environmental applications.
  • Fentanyl Methyl Carbamate retains opioid activity due to its phenethylpiperidine core, whereas the methoxy groups in this compound lack this opioid-targeting moiety .

Applications :

  • Carbamates with aromatic substituents (e.g., desmedipham) are commonly pesticides, while heterocyclic carbamates () may target enzymes or receptors in drug design . This compound’s lack of documented uses suggests it may serve as a synthetic intermediate or research probe.

Stability and Safety :

  • Fentanyl Methyl Carbamate is a Schedule I compound with strict handling protocols, whereas desmedipham’s herbicide classification implies moderate toxicity . The methoxy groups in this compound may reduce acute toxicity compared to halogenated carbamates but require further study.

Research Findings and Trends

  • Pharmacological Modifications : Carbamates are frequently used to modify drug pharmacokinetics. For example, fentanyl derivatives with carbamate groups exhibit prolonged activity due to slower metabolic degradation . This compound’s methoxy groups could similarly resist oxidative metabolism, though this remains speculative without direct data.
  • Agrochemical Design : Desmedipham’s efficacy as a herbicide relies on its carbamate group inhibiting plant photosynthesis. The dimethoxyphenyl substituent in this compound might confer alternative mechanisms, such as antioxidant or antifungal activity, but this is untested .
  • Structural Complexity : Compounds like those in feature thiazole rings and multi-substituted carbamates, highlighting trends toward increased complexity for targeted biological interactions. This compound’s simpler structure may offer synthetic advantages but reduced specificity .

Biological Activity

Phenyl N-(2,5-dimethoxyphenyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring, which significantly influence its reactivity and biological properties. The compound can be represented as follows:

C16H17NO4\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{4}

Chemical Properties:

  • Molecular Weight: 287.31 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and overall reactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.82 to 5.55 μM .
  • Mechanism Insights : The compound was shown to induce apoptosis via the mitochondrial pathway and increase reactive oxygen species (ROS) accumulation in treated cells .
Cell LineIC50 (μM)Mechanism of Action
HepG-21.82Apoptosis induction, ROS accumulation
MCF-75.55Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : The compound displayed significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent .
  • Synergistic Effects : Studies have shown increased sensitivity of certain resistant strains when combined with traditional antibiotics like albendazole .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : It has been identified as a selective inhibitor of carbonic anhydrase II (CA-II), with binding studies indicating strong interactions at the active site .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound on HepG-2 cells. The results showed a significant increase in early apoptosis markers after treatment for 24 hours .
  • Antimicrobial Resistance : Research demonstrated that phenyl-carbamate derivatives could enhance the efficacy of existing antifungal treatments against resistant strains of Giardia intestinalis .

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamate derivatives to highlight its unique properties:

Compound NameAnticancer ActivityEnzyme Inhibition
Phenyl N-(2-methoxyphenyl)carbamateModerateWeak
Phenyl N-(3,4-dimethoxyphenyl)carbamateHighModerate
Phenyl N-(4-methoxyphenyl)carbamateLowStrong

The presence of two methoxy groups distinguishes this compound from its analogs and contributes to its enhanced biological activities.

Q & A

Basic: What are the standard synthetic routes for phenyl N-(2,5-dimethoxyphenyl)carbamate, and which coupling agents are optimal for its condensation?

The synthesis typically involves a condensation reaction between 2,5-dimethoxyaniline and phenyl chloroformate. A common methodology employs coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions to enhance reaction efficiency . Alternative protocols may use triethylamine or pyridine as bases in solvents like 1,4-dioxane or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to 90°C depending on reagent stability . Optimization of solvent polarity and catalyst loading is critical to minimize side products like urea derivatives.

Basic: How can crystallographic data be validated using SHELX programs for structural determination of carbamate derivatives?

The SHELX system (e.g., SHELXL) is widely used for refining crystal structures. Key steps include:

  • Data integration : Raw intensity data are processed to generate hkl files.
  • Structure solution : SHELXD or SHELXS can phase the structure via direct methods.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen atoms are often placed geometrically or located via difference Fourier maps.
  • Validation : Tools like ORTEP-3 visualize thermal ellipsoids and intermolecular interactions, while R values (R1, wR2) assess refinement quality . Discrepancies in bond lengths or angles (>3σ) may indicate disorder or twinning, requiring additional constraints.

Advanced: What strategies resolve discrepancies between NMR and mass spectrometry data in characterizing this compound?

Discrepancies often arise from sample purity , solvent artifacts , or ionization efficiency in MS. Methodological solutions include:

  • Cross-validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity >98% .
  • High-resolution MS (HRMS) : Compare experimental m/z with theoretical values (e.g., [M+H]⁺) to rule out adducts or fragmentation.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methoxy or aromatic protons. For example, NOESY can confirm spatial proximity of substituents .
  • X-ray crystallography : Absolute configuration from crystal structures resolves stereochemical ambiguities .

Advanced: How to model the reactivity of the carbamate group under varying pH conditions using computational chemistry tools?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict hydrolysis pathways:

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack by water.
  • Basic conditions : Deprotonation of the carbamate nitrogen destabilizes the structure, accelerating cleavage.
    Software like Gaussian or ORCA simulates transition states and activation energies. Solvent effects (e.g., water) are modeled via PCM (Polarizable Continuum Model) . Experimental validation via kinetic studies (UV-Vis monitoring at 240–280 nm) corroborates computational predictions .

Basic: What analytical techniques (e.g., HPLC, NMR) are critical for assessing the purity of this compound?

  • HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% TFA in water .
  • ¹H/¹³C NMR : Key signals include methoxy singlets (~δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). Carbamate carbonyls appear at ~δ 150–155 ppm in ¹³C spectra .
  • Elemental Analysis : Validate C, H, N content (±0.3% of theoretical values).

Advanced: What are the mechanistic pathways for hydrolysis of this compound, and how do substituents influence reaction kinetics?

Hydrolysis proceeds via nucleophilic acyl substitution :

  • Base-catalyzed : OH⁻ attacks the carbonyl, forming a tetrahedral intermediate that collapses to release CO₂ and aniline derivatives.
  • Acid-catalyzed : Protonation enhances electrophilicity, facilitating water attack.
    Methoxy substituents at the 2,5-positions sterically hinder nucleophilic access, slowing hydrolysis compared to unsubstituted analogs. Kinetic studies (e.g., pseudo-first-order rate constants in buffered solutions) quantify substituent effects .

Basic: How to employ ORTEP-3 for visualizing the crystal packing and intermolecular interactions in carbamate derivatives?

ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs). Steps include:

  • Load the CIF file into ORTEP-3.
  • Adjust ellipsoid probability levels (default: 50%).
  • Analyze hydrogen bonds (e.g., N–H···O) and π-π stacking distances via the Mercury software suite.
  • Generate publication-quality figures with labeled symmetry codes and interaction distances .

Advanced: How to design experiments to investigate the electronic effects of methoxy substituents on the carbamate's stability?

  • Comparative synthesis : Synthesize analogs with varying substituents (e.g., 2,5-dichloro vs. 2,5-dimethoxy) and compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Electrochemical analysis : Cyclic voltammetry (e.g., glassy carbon electrode, 0.1 M TBAPF6 in DMF) measures oxidation potentials correlated with electron-donating methoxy groups.
  • Computational mapping : Molecular electrostatic potential (MEP) surfaces identify electron-rich regions susceptible to electrophilic attack .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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